

Omipalisib targets PIK3CG kinase

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Compound Focus: Omipalisib

CAS No.: 1086062-66-9

Cat. No.: S548408

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Omipalisib at a Glance

The table below summarizes the core characteristics of **omipalisib**:

Attribute	Description
Generic Name	Omipalisib [1]
Alternative Name	GSK2126458 [1] [2]
Molecular Formula	$C_{25}H_{17}F_2N_5O_3S$ [1] [2]
Primary Mechanism of Action	Potent, ATP-competitive inhibitor of Class I PI3K isoforms (p110 $\alpha/\beta/\delta/\gamma$) and mTOR complexes (mTORC1/2) [3] [2] [4]
Key Molecular Target	PIK3CG (p110 γ catalytic subunit) [1]

Quantitative Potency and Selectivity Profile

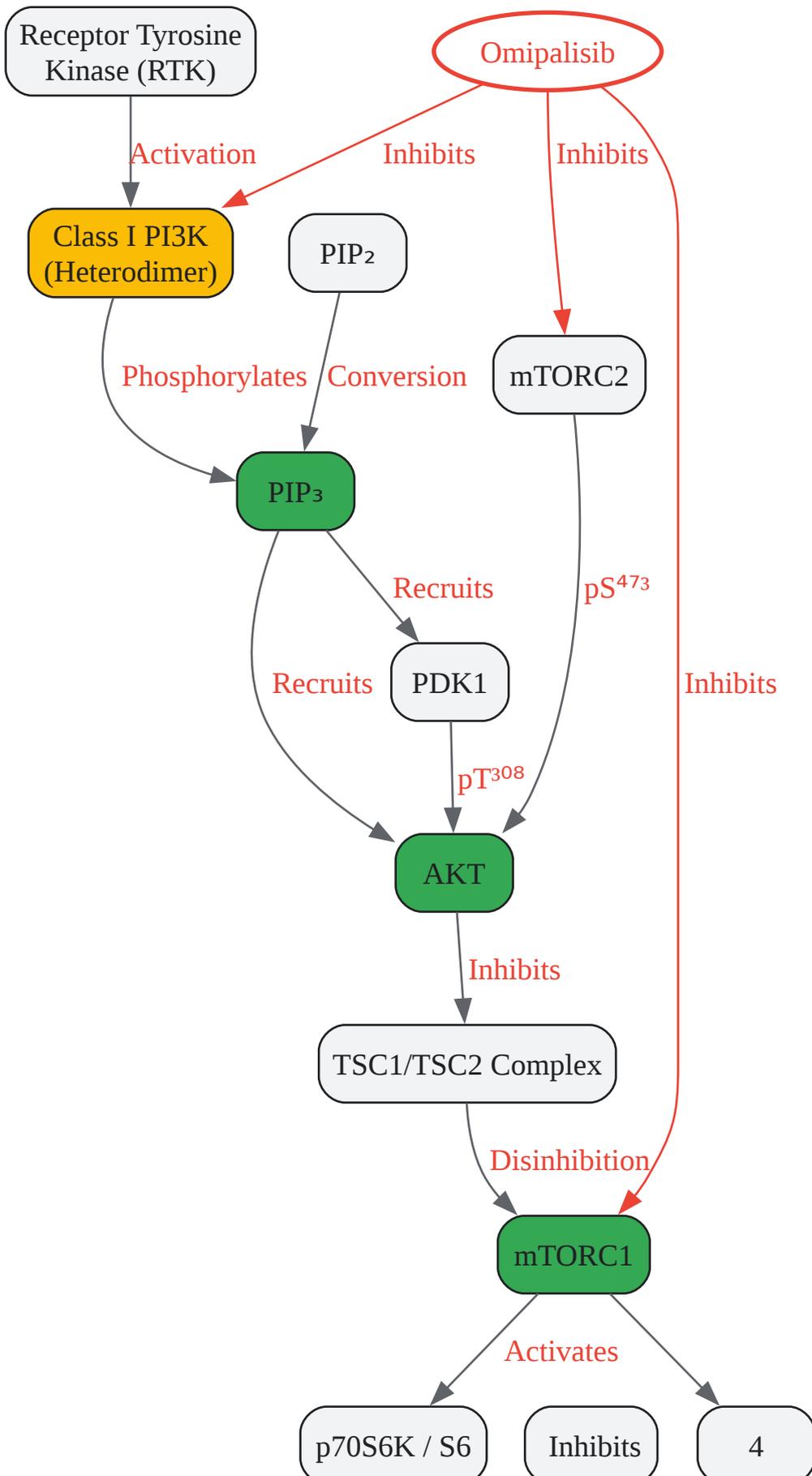
Omipalisib's high potency against its targets is demonstrated by low half-maximal inhibitory concentration (IC₅₀) and inhibition constant (K_i) values, as shown in the following table:

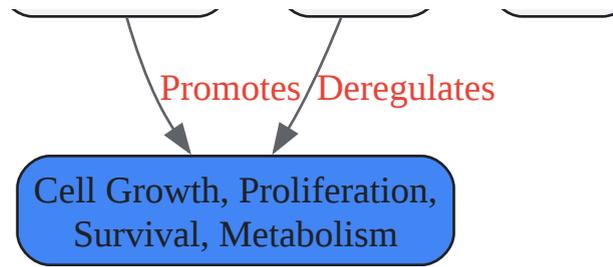
Target	Potency (IC ₅₀ / K _i)	Source
PI3K (p110α/β/δ/γ)	IC ₅₀ = 0.04 nM	[2]
mTOR	K _i = 0.18 - 0.3 nM	[2]
DNA-PK	IC ₅₀ = 0.28 nM	[2]

This data confirms that **omipalisib** is a **dual PI3K/mTOR inhibitor** with sub-nanomolar potency, capable of blocking the pathway both upstream and downstream of AKT [3] [4].

Mechanism of Action and Signaling Pathway

Omipalisib disrupts the oncogenic PI3K/AKT/mTOR pathway, which regulates cell growth, survival, and metabolism. The diagram below illustrates the signaling pathway and **omipalisib**'s inhibitory points.





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Omipalisib inhibits the PI3K/AKT/mTOR pathway by directly targeting PI3K and mTOR complexes, suppressing downstream signals for cell growth and survival [3] [5] [2].

Key Preclinical and Clinical Evidence

Research across various disease models demonstrates the biological impact of **omipalisib**.

Disease Model	Key Findings	Source
Esophageal Squamous Cell Carcinoma (ESCC)	Induced G0/G1 cell cycle arrest and apoptosis; decreased p-AKT, p-4EBP1, p-p70S6K, p-S6, and p-ERK; suppressed tumor growth in mouse xenografts.	[3]
Pancreatic Ductal Adenocarcinoma (PDAC)	Combination with MEK inhibitor (Trametinib) more effectively reduced proliferation, migration, and tumor growth than either agent alone.	[6]
Idiopathic Pulmonary Fibrosis (IPF)	Short-term dosing in patients confirmed target engagement in lungs; reduced glycolytic activity in fibrotic areas measured by ^{18}F -FDG-PET.	[7]

Experimental Protocols for In Vitro Assessment

Here are detailed methodologies for key experiments cited in the research, based on studies in ESCC cell lines [3].

Cell Viability and Proliferation (MTT and Clonogenic Assays)

- **Cell Lines:** Human ESCC cell lines (e.g., KYSE150, KYSE70, KYSE180, KYSE520).
- **Culture Conditions:** RPMI 1640 medium with 10% fetal bovine serum at 37°C and 5% CO₂.
- **Compound Treatment:** Cells treated with a concentration gradient of **omipalisib** (e.g., 1 nM to 1 μM) or vehicle control (DMSO) for 72 hours.
- **MTT Assay Procedure:**
 - Seed cells in 96-well plates.
 - After compound incubation, add 10 μL of MTT solution (5 mg/mL) to each well.
 - Incubate for 4 hours to allow formazan crystal formation.
 - Remove supernatant and dissolve crystals in 100 μL DMSO.
 - Measure absorbance at 570 nm with a reference wavelength of 630 nm.
- **Clone Formation Assay:**
 - Treat cells in 12-well plates with **omipalisib** for 72 hours.
 - Replace drug with fresh medium and culture for an additional 5-10 days.
 - Fix colonies with methanol and stain with Giemsa solution.
 - Manually count colonies containing >50 cells.

Analysis of Apoptosis and Cell Cycle by Flow Cytometry

- **Apoptosis Assay (Annexin V/PI Staining):**
 - Treat cells with **omipalisib** (e.g., 160 nM) or vehicle for 72 hours.
 - Harvest cells, wash with PBS and binding buffer.
 - Stain with Annexin V for 15 minutes in the dark.
 - Counterstain with Propidium Iodide (PI) and analyze immediately using a flow cytometer.
- **Cell Cycle Analysis:**
 - Treat cells with various **omipalisib** doses (e.g., 20 to 160 nM) for 24 hours.
 - Harvest and fix cells in cold 75% ethanol at -20°C overnight.
 - Wash fixed cells with PBS.
 - Incubate with PI (50 μg/mL) and RNase for 30 minutes.
 - Analyze DNA content using a flow cytometer.

Western Blot Analysis for Target Engagement

- **Cell Lysis:** Lyse treated cells in RIPA buffer supplemented with NaF (10 mM).
- **Protein Quantification:** Determine protein concentration using a BCA assay.

- **Gel Electrophoresis and Transfer:** Load equal protein amounts on an SDS-PAGE gel, then transfer to a nitrocellulose membrane.
- **Antibody Incubation:** Block membrane and incubate with primary antibodies against targets of interest (e.g., **p-AKT (Ser473)**, total AKT, p-4EBP1, p-S6, p-ERK).
- **Detection:** Use HRP-conjugated secondary antibodies and chemiluminescence to detect protein levels. **A successful inhibition of PI3K/mTOR by omipalisib is confirmed by a decrease in phosphorylation levels of these markers** without changes in total protein levels.

Clinical Development and Safety

Omipalisib remains an **investigational** drug and has not received FDA approval for any indication [1].

- **Clinical Trials:** It has been evaluated in Phase I clinical trials for advanced solid tumors and idiopathic pulmonary fibrosis (IPF) [1] [7].
- **Safety Observations:** In the short-term IPF study, the **most common adverse event was diarrhea**. Dose-related increases in blood insulin and glucose were also observed, which is an on-target effect of inhibiting the PI3K/mTOR pathway [7].

Conclusion for Researchers

Omipalisib represents a powerful tool compound for preclinical research due to its **potent and dual-specificity** against PI3K and mTOR. The evidence supports its utility in studying pathway dynamics and combination therapies, particularly in PI3K-driven cancers. However, its clinical translation faces challenges, including managing on-target toxicities, which are a common hurdle for this drug class [8].

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